molecular formula C18H16N4O2S B11286858 N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-phenyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11286858
M. Wt: 352.4 g/mol
InChI Key: CSTRWZPNFAYSAM-UHFFFAOYSA-N
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Description

N-PHENYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, phenyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with phenyl isocyanate.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-PHENYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.

    Biological Research: Used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

    Materials Science: Potential use in the development of novel polymers or as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of N-PHENYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and phenyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide

Uniqueness

N-PHENYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific combination of functional groups and its thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-phenyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H16N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,23)(H2,20,21,22,24)

InChI Key

CSTRWZPNFAYSAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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